The synthesis of 2-(3-Bromo-4-fluorophenoxy)acetic acid typically involves a nucleophilic substitution reaction between 3-bromo-4-fluorophenol and chloroacetic acid. The process generally follows these steps:
The molecular structure of 2-(3-Bromo-4-fluorophenoxy)acetic acid can be depicted as follows:
The compound's InChI Key is provided as a means to identify it in chemical databases: InChI=1S/C8H6BrF.O2/c9-7-5-1-3-6(10)8(7)11-4-2/h1-5H,(H,11)(H,10)
.
2-(3-Bromo-4-fluorophenoxy)acetic acid is capable of undergoing various chemical reactions:
Common reagents for these reactions include sodium hydroxide for nucleophilic substitutions, potassium permanganate for oxidation, and lithium aluminum hydride for reductions.
The mechanism of action for 2-(3-Bromo-4-fluorophenoxy)acetic acid primarily involves its interactions with biological targets such as enzymes and receptors. The bromine and fluorine substituents enhance binding affinity due to their electronic effects:
Research into these mechanisms is ongoing, aiming to elucidate its therapeutic potential in various biological contexts.
The compound is classified as harmful; it can cause skin irritation and serious eye damage upon contact.
2-(3-Bromo-4-fluorophenoxy)acetic acid finds applications across various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: